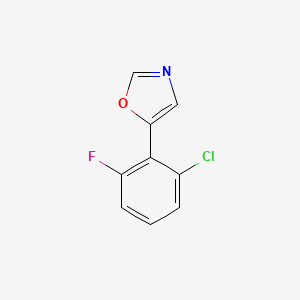

5-(2-chloro-6-fluorophenyl)oxazole

Description

Significance of Oxazole (B20620) Core Structures in Contemporary Organic Synthesis

The oxazole ring, a five-membered heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in modern organic synthesis and medicinal chemistry. mdpi.comsemanticscholar.org Oxazole-based molecules are recognized for their ability to interact with a wide range of enzymes and receptors within biological systems through various non-covalent interactions. mdpi.com This has led to their integration into a vast number of biologically active compounds, including pharmaceuticals, agrochemicals, and materials science applications. researchgate.net

The versatility of the oxazole scaffold stems from its unique electronic and structural properties. The ring is aromatic, though less so than its sulfur-containing counterpart, thiazole (B1198619). numberanalytics.com This aromaticity provides stability, while the heteroatoms introduce sites for specific chemical reactivity. The nitrogen atom at position 3 behaves like pyridine (B92270), allowing for protonation and N-alkylation, while the furan-like oxygen at position 1 contributes to the diene character of the ring, enabling it to participate in cycloaddition reactions like the Diels-Alder reaction. pharmaguideline.com

The synthesis of oxazole derivatives is well-established, with several named reactions providing access to a diverse array of substituted products. Key methods include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, and the van Leusen oxazole synthesis, a one-pot reaction between an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.orgwikipedia.orgijpsonline.com These synthetic routes, among others, allow for the strategic placement of various substituents on the oxazole core, which is crucial for tuning the molecule's properties and biological activity. semanticscholar.orgresearchgate.net For instance, substitutions at the C2, C4, and C5 positions are known to significantly influence the biological and chemical characteristics of the resulting compounds. nih.gov

Overview of Halogenated Phenyl Substituents in Chemical Research

Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into the structure of organic molecules in chemical research, especially in the field of medicinal chemistry. The introduction of halogens onto a phenyl ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorine, being the most electronegative element, can modulate the acidity (pKa) of nearby functional groups and influence the conformation of the molecule. youtube.com The substitution of hydrogen with fluorine can also block sites of metabolism, thereby increasing the drug's half-life. Chlorine, while also electronegative, is larger and more polarizable than fluorine. It can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as a Lewis acid, which can contribute to the stability of a drug-target complex. youtube.com

The presence of both a chloro and a fluoro group on a phenyl ring, as in the 2-chloro-6-fluorophenyl moiety, creates a unique electronic and steric profile. The ortho-substitution pattern can induce specific conformational preferences in the molecule, which can be critical for its interaction with a biological receptor. This di-substitution can also influence the reactivity of the phenyl ring in further chemical transformations.

Current Research Landscape of 5-(2-chloro-6-fluorophenyl)oxazole and Related Analogues

Specific research on the isolated compound This compound is limited in publicly available literature. However, the structural motif of a halogenated phenyl group attached to an oxazole ring is present in various compounds that are subjects of active research. These related analogues are often investigated for their potential as therapeutic agents.

For example, derivatives of 2-anilino-5-aryloxazoles have been identified as inhibitors of VEGFR2 kinase, a target in cancer therapy. nih.gov In these studies, the nature of the substituents on the aryl ring at the 5-position of the oxazole was found to be critical for activity. Similarly, N-aryl-5-aryloxazol-2-amine derivatives have been evaluated as inhibitors of 5-lipoxygenase for the treatment of inflammatory diseases. nih.gov The structure-activity relationship (SAR) analyses in these studies consistently highlight the importance of the substitution pattern on the phenyl rings for biological potency.

While direct studies on this compound are not prominent, its synthesis is feasible through established methods. The van Leusen oxazole synthesis, for instance, would likely proceed by reacting 2-chloro-6-fluorobenzaldehyde (B137617) with tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov The resulting compound would be a valuable building block for creating more complex molecules for screening in drug discovery programs or for investigation in materials science. The unique substitution pattern of the phenyl ring suggests that it could impart interesting properties to larger molecules containing this fragment.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSXAYHVBWEMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CN=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Chloro 6 Fluorophenyl Oxazole

Historical and Classical Approaches to Oxazole (B20620) Synthesis Applicable to Aryloxazoles

The foundational methods for constructing the oxazole ring have been established for over a century and continue to be relevant in organic synthesis. These classical routes are particularly applicable to the formation of aryloxazoles, providing robust pathways to the core heterocyclic structure.

Cyclization Reactions (e.g., Robinson-Gabriel, Bredereck)

Cyclization reactions are a cornerstone of heterocyclic synthesis. The Robinson-Gabriel and Bredereck syntheses are two prominent examples that form the oxazole ring through intramolecular cyclization and dehydration.

The Robinson-Gabriel synthesis , first described in the early 20th century, involves the cyclodehydration of 2-acylamino-ketones, typically using strong acids like sulfuric acid or phosphorus oxychloride. ijpsonline.comslideshare.net This reaction is a versatile method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. pharmaguideline.com For the synthesis of an aryloxazole like 5-(2-chloro-6-fluorophenyl)oxazole, the starting 2-acylamino-ketone would need to incorporate the 2-chloro-6-fluorophenyl moiety. The reaction proceeds through the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone to form a cyclized intermediate, which then dehydrates to the aromatic oxazole ring. slideshare.net Solid-phase syntheses based on the Robinson-Gabriel reaction have also been developed, highlighting its adaptability. pharmaguideline.com

The Bredereck reaction provides another pathway to oxazoles, typically through the reaction of α-haloketones with primary amides. researchgate.netresearchgate.netorganic-chemistry.org This method is particularly effective for producing 2,4-disubstituted oxazoles. researchgate.net To prepare the target compound's scaffold, one could envision reacting an appropriate α-haloketone with 2-chloro-6-fluorobenzamide. Alternatively, reacting formamide (B127407) with an α-haloketone bearing the 2-chloro-6-fluorophenyl group would place the substituent at the 4- or 5-position of the oxazole ring. researchgate.netresearchgate.net

| Reaction | Starting Materials | Key Reagents | Product Type |

| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, POCl₃, PPA | 2,5-Disubstituted or 2,4,5-Trisubstituted Oxazoles |

| Bredereck | α-Haloketone, Amide | Heat | 2,4-Disubstituted or 2,4,5-Trisubstituted Oxazoles |

Condensation Reactions (e.g., van Leusen Oxazole Synthesis)

Condensation reactions offer a powerful one-pot method for building the oxazole core. The van Leusen oxazole synthesis , discovered in 1972, is a prime example, creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction is particularly relevant for synthesizing 5-aryloxazoles.

The mechanism involves the base-catalyzed addition of deprotonated TosMIC to an aldehyde. The resulting intermediate undergoes a [3+2] cycloaddition to form an oxazoline (B21484). Subsequent elimination of the tolylsulfinic acid group under basic conditions yields the final 5-substituted oxazole. To synthesize this compound, the required starting material would be 2-chloro-6-fluorobenzaldehyde (B137617), which would react with TosMIC in the presence of a base like potassium carbonate. The versatility of this reaction is demonstrated by its use in synthesizing a wide array of 5-aryl, 5-heteroaryl, and even C₂- and C₃-symmetric oxazole derivatives.

| Starting Materials | Key Reagent | Base | Product |

| Aldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) | Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Ambersep® 900(OH) | 5-Substituted Oxazole |

Modern Synthetic Strategies for this compound and its Scaffolds

Modern synthetic chemistry provides more sophisticated and efficient tools for constructing complex molecules. These include metal-catalyzed reactions that allow for precise functionalization and multicomponent reactions that build molecular complexity in a single step.

Metal-Catalyzed Cross-Coupling Methodologies for Oxazole Derivatization (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki reaction , which couples an organoboron compound with an organohalide, is a widely used method for the arylation of heterocycles, including oxazoles. researchgate.net This methodology is ideal for introducing the 2-chloro-6-fluorophenyl group onto a pre-existing oxazole ring.

The synthesis could proceed by first preparing a halogenated oxazole (e.g., 5-bromooxazole) and then coupling it with (2-chloro-6-fluorophenyl)boronic acid. researchgate.net The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a base. This approach offers high regioselectivity, allowing for the specific functionalization of the C2, C4, or C5 positions of the oxazole ring, depending on the position of the halide. Microwave-assisted Suzuki couplings have been shown to accelerate these reactions significantly. researchgate.net

| Oxazole Substrate | Coupling Partner | Catalyst/Base System | Product |

| 5-Bromooxazole | (2-chloro-6-fluorophenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | This compound |

| 2-Chlorooxazole | (2-chloro-6-fluorophenyl)boronic acid | Pd(OAc)₂/PCy₃ / K₃PO₄ | 2-(2-chloro-6-fluorophenyl)oxazole |

Direct Functionalization and C-H Activation Routes

Direct C-H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. researchgate.net This strategy avoids the need to pre-functionalize the oxazole ring with a halide. Palladium catalysts are commonly used to directly couple aryl halides with a specific C-H bond of the oxazole ring. researchgate.net

For the synthesis of this compound, this would involve the reaction of unsubstituted oxazole with 1-bromo-2-chloro-6-fluorobenzene or a similar aryl halide. The regioselectivity of C-H activation on the oxazole ring can be controlled by the choice of ligands and reaction conditions. researchgate.net For instance, direct arylation often occurs selectively at the C2 or C5 positions, which are the most electronically activated sites. researchgate.net This method tolerates a wide range of functional groups and offers a flexible route to structurally diverse oxazole derivatives. researchgate.net

Multicomponent Reactions (MCRs) for Oxazole Framework Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. researchgate.net These reactions are prized for their convergence, atom economy, and ability to rapidly generate molecular complexity.

Several MCRs can be employed to construct the oxazole framework. An acid-promoted MCR can synthesize fully substituted oxazoles from arylglyoxals, nitriles, and a C-nucleophile in a one-pot tandem process that proceeds via a Robinson-Gabriel-type mechanism. researchgate.net Another example is a tandem Ugi/Robinson-Gabriel sequence, which can produce 2,4,5-trisubstituted oxazoles. To create this compound, one could use 2-chloro-6-fluorophenylglyoxal as a key starting material in such a reaction. The van Leusen reaction itself can be considered a three-component reaction if the aldehyde is formed in situ, showcasing the power of MCRs in streamlining the synthesis of complex oxazoles.

Green Chemistry Principles and Sustainable Synthesis of this compound

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For the synthesis of this compound, several green chemistry approaches offer promising alternatives to traditional methods, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Solvent-Free and Aqueous Media Syntheses

The van Leusen oxazole synthesis, a powerful method for the formation of the oxazole ring, can be adapted to be more environmentally friendly by modifying the reaction medium. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). To synthesize this compound, the key starting material would be 2-chloro-6-fluorobenzaldehyde.

While many organic reactions are conducted in volatile organic solvents, performing syntheses in aqueous media or under solvent-free conditions presents significant green advantages. Research into the synthesis of 5-arylisoxazoles in aqueous media has shown high yields and easier work-up procedures. nrochemistry.com Although a specific protocol for this compound in purely aqueous media is not extensively documented, the principles can be applied. The use of phase-transfer catalysts or surfactants can facilitate the reaction between the water-insoluble organic reactants.

Solvent-free conditions, often facilitated by microwave irradiation, represent another green alternative. Microwave-assisted organic synthesis can dramatically reduce reaction times and often leads to higher yields and cleaner reactions. For instance, a microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles has been reported, highlighting its efficiency and broad substrate scope. nrochemistry.com This approach could conceivably be applied to the reaction of 2-chloro-6-fluorobenzaldehyde and TosMIC.

Table 1: Comparison of Reaction Conditions for van Leusen Oxazole Synthesis

| Parameter | Traditional Method | Aqueous Media (Hypothetical) | Solvent-Free (Microwave) |

| Solvent | Organic (e.g., THF, DME) | Water | None |

| Base | Strong base (e.g., t-BuOK) | Mild base (e.g., K₂CO₃) | Solid-supported base |

| Temperature | Reflux | 50-80 °C | Elevated (via microwave) |

| Reaction Time | Several hours | 1-3 hours | Minutes |

| Work-up | Extraction with organic solvents | Filtration | Direct isolation or minimal purification |

Photocatalytic and Electrocatalytic Approaches

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. For the synthesis of substituted oxazoles, photocatalytic methods offer a green alternative to classical approaches that may require harsh reagents or high temperatures. A simple and practical method for the synthesis of substituted oxazoles has been developed using readily available α-bromoketones and benzylamines by visible-light photocatalysis at room temperature. nih.gov While this specific route does not directly yield a 5-substituted oxazole from an aldehyde, it showcases the potential of light-mediated reactions in oxazole synthesis.

Another photocatalytic strategy involves the dearomative cycloaddition of azoles, which has been accelerated through a data-driven screening approach. acs.org Although this method focuses on the functionalization of pre-existing oxazoles, it highlights the growing role of photocatalysis in manipulating these heterocyclic systems. The direct photocatalytic synthesis of this compound from 2-chloro-6-fluorobenzaldehyde would likely involve the generation of a reactive intermediate under visible light irradiation in the presence of a suitable photocatalyst.

Electrocatalysis: Electrochemical synthesis provides another avenue for green chemistry by replacing chemical oxidants or reductants with electricity. The electrosynthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) has been reported, demonstrating high efficiency and a broad substrate scope without the need for an external chemical oxidant. researchgate.netorganic-chemistry.org This reaction proceeds via a Ritter-type reaction followed by oxidative cyclization. researchgate.netorganic-chemistry.org To apply this to this compound, one would need to start from a suitable precursor that can be electrochemically transformed. While the direct synthesis from 2-chloro-6-fluorobenzonitrile (B1630290) is a plausible route, specific experimental conditions would need to be developed.

Table 2: Overview of Photocatalytic and Electrocatalytic Oxazole Synthesis

| Method | Key Precursors | Catalyst/Mediator | Conditions | Advantages |

| Photocatalysis | α-bromoketones, benzylamines | [Ru(bpy)₃]Cl₂ | Visible light, room temp. | Mild conditions, high functional group tolerance |

| Electrocatalysis | Ketones, acetonitrile | Carbon felt electrodes | Room temp., divided cell | Avoids chemical oxidants, high atom economy |

Flow Chemistry and Microfluidic Reactor Applications in Oxazole Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages including enhanced safety, improved heat and mass transfer, and ease of scalability. Microfluidic reactors, with their small channel dimensions, further amplify these benefits. nih.gov

The synthesis of oxazoles is well-suited to flow chemistry applications. A fully automated, multipurpose mesofluidic flow reactor has been developed for the rapid on-demand synthesis of 4,5-disubstituted oxazoles. This system allows for efficient screening of reaction parameters and can produce gram quantities of material. Although this specific example focuses on 4,5-disubstituted oxazoles, the principles are directly applicable to the synthesis of 5-substituted oxazoles like this compound.

The van Leusen reaction, a key route to this target molecule, can be effectively translated to a flow process. A continuous flow setup would involve pumping solutions of 2-chloro-6-fluorobenzaldehyde and TosMIC with a suitable base through a heated reaction coil. The residence time in the reactor can be precisely controlled to optimize the reaction yield and minimize byproduct formation. The output stream can then be directed to an in-line purification module, allowing for a fully automated synthesis and isolation process.

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Less precise temperature and mixing control | Precise control over temperature, pressure, and residence time |

| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety due to small reaction volumes and efficient heat dissipation |

| Scalability | Often requires re-optimization for larger scales | Scalable by running the system for longer durations |

| Automation | More challenging to automate | Readily integrated with online analysis and purification |

| Reproducibility | Can be variable between batches | Highly reproducible results |

Chemical Transformations and Reactivity Profiling of 5 2 Chloro 6 Fluorophenyl Oxazole

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Oxazole (B20620) Moieties

The phenyl and oxazole rings of 5-(2-chloro-6-fluorophenyl)oxazole exhibit distinct reactivities towards substitution reactions due to their differing electronic properties.

Phenyl Moiety: The 2-chloro-6-fluorophenyl group is significantly deactivated towards electrophilic aromatic substitution. The strong electron-withdrawing inductive effects of the chlorine and fluorine atoms, combined with the deactivating nature of the oxazole substituent, render the ring electron-poor and thus less susceptible to attack by electrophiles.

Conversely, this electron deficiency makes the phenyl ring a candidate for Nucleophilic Aromatic Substitution (SNAr). nih.gov SNAr reactions typically proceed via a two-step addition-elimination mechanism through a Meisenheimer complex. researchgate.net In polyhalogenated aromatic systems, the position of nucleophilic attack is influenced by the nature of the halogen and the presence of activating groups. While C-F bonds are generally stronger than C-Cl bonds, fluoride (B91410) is an excellent leaving group, and SNAr on polyfluoroarenes is a common synthetic strategy. nih.govnih.gov For this compound, a strong nucleophile could potentially displace either the chloride or fluoride ion, with the regioselectivity being dependent on the specific reaction conditions and the relative activation provided by the oxazole ring.

Oxazole Moiety: The oxazole ring is considered an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene. The substitution pattern of this compound, however, leaves only the C2 and C4 positions available for substitution. The precise regioselectivity of electrophilic attack would depend on the nature of the electrophile and the directing influence of the existing C5-aryl substituent.

Regioselective Functionalization of the Oxazole Ring

The selective functionalization of the oxazole ring in this compound can be achieved through directed metalation reactions. The C2 and C4 protons of the oxazole ring are the most acidic, making them susceptible to deprotonation by strong bases. The use of hindered TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium or zinc has proven to be a general and effective method for the regioselective metalation of the oxazole scaffold without inducing ring fragmentation. nih.gov

Starting with a 5-substituted oxazole, deprotonation can occur at either the C2 or C4 position. The choice between these sites can be influenced by steric and electronic factors, as well as the specific metal base employed. Subsequent trapping of the resulting magnesiated or zincated oxazole intermediate with a variety of electrophiles allows for the introduction of new functional groups in a highly regioselective manner. nih.gov

Table 1: Potential Regioselective Functionalization of the Oxazole Ring via Metalation

| Position | Metalating Agent | Electrophile (Example) | Product Type |

|---|---|---|---|

| C2 or C4 | TMPMgCl·LiCl | Aryl Halide | 2/4-Aryl-5-(2-chloro-6-fluorophenyl)oxazole |

| C2 or C4 | TMPZnCl·LiCl | Acid Chloride | 2/4-Acyl-5-(2-chloro-6-fluorophenyl)oxazole |

| C2 or C4 | TMPMgCl·LiCl | TMSCl | 2/4-Silyl-5-(2-chloro-6-fluorophenyl)oxazole |

This table is illustrative of potential reactions based on the functionalization of similar oxazole scaffolds. nih.gov

Metal-Mediated and Organocatalytic Transformations of this compound

The halogenated phenyl ring and the oxazole core both serve as handles for advanced synthetic transformations, including metal-mediated cross-coupling and organocatalytic reactions.

Metal-Mediated Cross-Coupling: The carbon-chlorine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This reaction is a powerful tool for forming carbon-carbon bonds. In substrates with multiple different halogen atoms, the site of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.orgnih.gov For this compound, a Suzuki-Miyaura reaction would be expected to occur selectively at the C-Cl bond, which is generally more reactive in oxidative addition to Pd(0) than the more inert C-F bond.

Organocatalytic Transformations: The oxazole ring can participate in photocatalytic cycloaddition reactions. Recent studies have shown that under visible-light irradiation in the presence of an appropriate photocatalyst, 2,5-disubstituted oxazoles can undergo an intermolecular dearomative [2+2] cycloaddition with alkenes. acs.org This transformation proceeds via a triplet-triplet energy transfer from the photoexcited catalyst to the oxazole, generating a triplet-excited state of the heterocycle. This excited state then reacts with an alkene to form a novel fused bicyclic azoline framework. acs.org Given the structural similarity, this compound is a potential substrate for this type of transformation.

Table 2: Examples of Potential Metal-Mediated and Organocatalytic Reactions

| Reaction Type | Substrate Moiety | Reagents/Catalyst (Example) | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenyl C-Cl | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base | 5-(2-Aryl-6-fluorophenyl)oxazole |

| Photocatalytic [2+2] Cycloaddition | Oxazole Ring | Alkene, Ir-based photocatalyst, blue LEDs | Fused 2-oxa-4-azabicyclo[3.2.0]heptene derivative |

This table illustrates potential transformations based on established reactivity for similar compounds. rsc.orgacs.org

Ring-Opening and Rearrangement Pathways of the Oxazole Heterocycle

The aromaticity of the oxazole ring can be overcome under specific conditions, leading to ring-opening or rearrangement reactions.

Oxidative Cleavage: 2,4,5-Trisubstituted oxazoles can undergo oxidative cleavage to yield di- or triacylamines. One method employs a reagent system of meta-chloroperbenzoic acid (m-CPBA) and an oxochromium(VI) species. nih.gov This reaction provides an alternative to the more common singlet oxygen-mediated cleavage and allows the oxazole to function as a masked carboxylic acid equivalent. Applying this to this compound would likely result in the formation of an imide or triacylamine derivative, effectively unmasking a new carbonyl group. nih.gov

Photochemical Rearrangement: As mentioned previously, energy transfer-catalyzed dearomative cycloadditions represent a form of rearrangement. acs.org The [2+2] cycloaddition of the oxazole ring with an alkene fundamentally alters the heterocyclic core, converting the planar aromatic system into a strained, three-dimensional bicyclic structure. This transformation highlights the ability of the oxazole ring to engage in reactivity that leads to significant increases in molecular complexity. acs.org

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

Selectivity is a critical consideration in the chemical transformations of a multifunctional molecule like this compound.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In metal-catalyzed cross-coupling, a key challenge is achieving selectivity between the C-Cl and C-F bonds on the phenyl ring, and any potential reactive sites on the oxazole. In Suzuki-Miyaura couplings, the greater reactivity of C-Cl bonds compared to C-F bonds towards oxidative addition generally ensures that coupling occurs at the chlorinated position. nih.gov The choice of catalyst and ligands can be crucial in fine-tuning this selectivity. rsc.org

Regioselectivity: This is paramount in the functionalization of both the phenyl and oxazole rings.

Phenyl Ring: In a potential SNAr reaction, the position of attack (C-Cl vs. C-F) would be determined by a combination of electronic activation and leaving group ability.

Oxazole Ring: As discussed in section 3.2, metalation can be directed to either the C2 or C4 position. nih.gov In photocatalytic cycloadditions, the reaction is highly regioselective. Spin density analysis of the triplet-excited oxazole suggests the highest spin population is at the C5-position, which then directs the initial radical addition to the alkene partner. acs.org

Stereoselectivity: Reactions that create new chiral centers must be controlled for stereoselectivity. In the dearomative [2+2] cycloaddition of oxazoles with alkenes, the product is often formed with good diastereoselectivity. The reaction typically favors the formation of the sterically less hindered exo-diastereomer over the endo-isomer. acs.org The level of diastereoselectivity can be influenced by the specific oxazole and alkene substrates used.

Advanced Spectroscopic and Structural Elucidation of 5 2 Chloro 6 Fluorophenyl Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's constitution. For 5-(2-chloro-6-fluorophenyl)oxazole, ¹H and ¹³C NMR spectra would provide key information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxazole (B20620) ring and the substituted phenyl ring.

Oxazole Protons: The oxazole ring has two protons, H-2 and H-4. Based on data from 5-phenyloxazole (B45858) and its derivatives, the proton at the C2 position (H-2) is anticipated to appear as a singlet in the range of δ 8.0-8.2 ppm. The proton at the C4 position (H-4) is expected to be a singlet at a slightly upfield position, around δ 7.3-7.5 ppm.

Phenyl Protons: The 2-chloro-6-fluorophenyl group has three aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the oxazole ring. Based on data for 2-chloro-6-fluorotoluene (B1346809) and related compounds, the proton para to the fluorine (H-4') would likely appear as a triplet of doublets around δ 7.3-7.4 ppm. The protons meta to the fluorine (H-3' and H-5') would be multiplets in the range of δ 7.1-7.3 ppm.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule.

Oxazole Carbons: The C2 carbon of the oxazole ring is expected to resonate at approximately δ 150-152 ppm. The C5 carbon, being attached to the phenyl group, would appear around δ 148-150 ppm. The C4 carbon is predicted to be the most upfield of the oxazole carbons, at roughly δ 123-125 ppm. amazonaws.com

Phenyl Carbons: The carbon atoms of the phenyl ring will show characteristic shifts due to the substituents. The carbon attached to the fluorine (C-6') will exhibit a large C-F coupling constant and is predicted to be in the range of δ 158-162 ppm (d, ¹JCF ≈ 250 Hz). The carbon bearing the chlorine atom (C-2') would be around δ 130-134 ppm. The carbon attached to the oxazole ring (C-1') is expected at δ 120-123 ppm. The remaining carbons (C-3', C-4', C-5') would resonate in the δ 115-132 ppm range, with their exact shifts influenced by the substitution pattern. nih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of all proton and carbon signals. For instance, an HMBC experiment would show correlations between the oxazole protons and the carbons of the phenyl ring, confirming the connectivity between the two ring systems.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.1 | - |

| C-2 | - | 151.0 |

| H-4 | 7.4 | - |

| C-4 | - | 124.0 |

| C-5 | - | 149.0 |

| C-1' | - | 121.5 |

| C-2' | - | 132.0 |

| H-3' | 7.2 | - |

| C-3' | - | 129.0 |

| H-4' | 7.3 | - |

| C-4' | - | 131.0 |

| H-5' | 7.2 | - |

| C-5' | - | 116.0 (d, ²JCF ≈ 20 Hz) |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. Although no experimental crystal structure for this compound has been reported, its solid-state conformation can be hypothesized based on studies of similar 5-aryl-oxazole derivatives. researchgate.net

Predicted Crystal Packing and Intermolecular Interactions: In the solid state, the packing of the molecules would be governed by weak intermolecular forces. Given the presence of electronegative atoms (N, O, F, Cl) and aromatic rings, the following interactions are plausible:

π-π Stacking: The planar aromatic systems of the oxazole and phenyl rings could engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitrogen or oxygen atoms of the oxazole ring.

C-H···N/O/F Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the electronegative atoms of adjacent molecules could also play a role in stabilizing the crystal lattice.

Hypothetical Crystallographic Data Table

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Dihedral Angle (Oxazole-Phenyl) | 10-30° |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR and Raman Spectra: The spectra of this compound would be characterized by vibrations of the oxazole ring, the substituted phenyl ring, and the C-Cl and C-F bonds.

Aromatic C-H Stretching: These vibrations are expected in the region of 3100-3000 cm⁻¹.

Oxazole Ring Vibrations: The C=N stretching vibration is a characteristic feature of oxazoles and is predicted to appear in the range of 1520-1540 cm⁻¹. esisresearch.org The C=C stretching of the oxazole ring would likely be observed around 1600-1620 cm⁻¹. The ring breathing modes and other deformations would be found in the fingerprint region (below 1500 cm⁻¹).

Phenyl Ring Vibrations: C=C stretching vibrations of the phenyl ring are expected at approximately 1600, 1580, and 1470 cm⁻¹.

C-O Stretching: The C-O-C stretching of the oxazole ring is anticipated to produce a strong band in the FT-IR spectrum in the region of 1050-1080 cm⁻¹. esisresearch.org

C-F and C-Cl Stretching: The C-F stretching vibration is expected to be a strong band in the FT-IR spectrum, typically in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration would appear at a lower frequency, generally in the 700-800 cm⁻¹ range.

Hypothetical Vibrational Frequencies Data Table

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Oxazole C=N Stretch | 1540-1520 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1620-1580 | Medium | Strong |

| Oxazole Ring Breathing | ~1070 | Strong | Weak |

| C-F Stretch | 1300-1200 | Strong | Weak |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are used to determine the exact molecular weight and to elucidate the fragmentation pathways of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum and Fragmentation: The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Cleavage of the Oxazole Ring: A common fragmentation pathway for oxazoles involves the cleavage of the ring. This could lead to the formation of a benzoyl-type cation by loss of HCN, or other smaller fragments.

Loss of CO: The molecular ion could undergo rearrangement and lose a molecule of carbon monoxide, a common fragmentation for many heterocyclic systems.

Loss of Halogens: Fragmentation involving the loss of a chlorine or fluorine radical or atom is also possible.

Formation of the Aryl Cation: Cleavage of the bond between the phenyl ring and the oxazole ring could lead to the formation of the [C₆H₃ClF]⁺ cation.

Hypothetical Fragmentation Pathway Data Table

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 211/213 | [M]⁺ | Molecular Ion |

| 183/185 | [M - CO]⁺ | Loss of carbon monoxide |

| 176 | [M - Cl]⁺ | Loss of chlorine radical |

| 131 | [C₆H₃F-C≡N]⁺ | Cleavage and rearrangement |

Computational and Theoretical Investigations of 5 2 Chloro 6 Fluorophenyl Oxazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and molecular properties of organic compounds. researchgate.netnih.gov For oxazole (B20620) derivatives, these methods provide valuable information about their geometry, stability, and reactivity.

The conformational landscape of aryl-substituted heterocyclic compounds is crucial for understanding their interactions and properties. In the case of 5-phenyloxazole (B45858) analogs, the dihedral angle between the phenyl ring and the oxazole ring is a key conformational parameter. For instance, in a study of 5-(3-methylphenyl)-3-phenyl-1,2-oxazole, the isoxazole (B147169) ring was found to have dihedral angles of 16.64 (7)° with the 3-methylphenyl ring and 17.60 (7)° with the unsubstituted phenyl ring. nih.gov This indicates a non-planar arrangement, which is a common feature in such systems due to the balance between conjugative effects and steric hindrance.

For 5-(2-chloro-6-fluorophenyl)oxazole, the presence of ortho substituents (chloro and fluoro groups) on the phenyl ring would likely lead to a significant twist between the phenyl and oxazole rings. This is due to the steric repulsion between these substituents and the atoms of the oxazole ring. The precise dihedral angle and the energy barrier for rotation around the C-C single bond connecting the two rings could be determined through DFT calculations, which would involve mapping the potential energy surface as a function of this torsional angle.

Table 1: Calculated Optimized Geometric Parameters of a Related Oxadiazole Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-H (phenyl) | 1.083–1.084 |

| C=C (phenyl) | 1.386–1.403 |

| C=N | 1.298 |

| C-O | 1.226-1.233 |

Data adapted from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

DFT calculations are widely used to predict the vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. These theoretical spectra can aid in the interpretation of experimental data.

For a related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute its vibrational frequencies. nih.gov The calculated frequencies showed good agreement with the experimental FT-IR and Raman spectra, allowing for a detailed assignment of the vibrational modes. nih.gov For instance, the characteristic C=N stretching vibration in the isoxazole ring is a key spectral feature. nih.gov

Similarly, for this compound, DFT calculations could predict its characteristic IR and Raman bands. Key vibrations would include the C-Cl and C-F stretching modes, the oxazole ring vibrations, and the aromatic C-H and C=C stretching and bending modes of the phenyl ring.

Gauge-including atomic orbital (GIAO) calculations using DFT can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. For 5-nitro-2-(4-nitrobenzyl)benzoxazole, the calculated chemical shifts were in good agreement with experimental data. esisresearch.org Such calculations for this compound would be invaluable for its structural characterization.

Table 2: Predicted Vibrational Frequencies for a Substituted Oxadiazole Analog

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3055 | 3059 |

| C=N stretch | 1584, 1560 | 1602, 1546 |

| C-O stretch | 1233, 1156 | 1226, 1149 |

| C-F stretch | 1360-1000 | - |

Data adapted from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational modeling is a powerful tool to elucidate reaction mechanisms by identifying transition states and intermediates. rsc.org The synthesis of oxazoles can proceed through various routes, and computational studies can provide insights into the most favorable pathways. researchgate.net

For example, the van Leusen oxazole synthesis, a [3+2] cycloaddition reaction, has been studied computationally. researchgate.net The mechanism involves the deprotonation of TosMIC (tosylmethyl isocyanide), followed by addition to an aldehyde and subsequent cyclization to form the oxazole ring. researchgate.net DFT calculations can be used to determine the activation energies for each step, thus identifying the rate-determining step of the reaction.

In the context of this compound, computational studies could be employed to investigate its formation, for instance, through a palladium-catalyzed cross-coupling reaction between a suitable oxazole precursor and 1-bromo-2-chloro-6-fluorobenzene. Transition state modeling would help in understanding the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in different environments, such as in solution. nih.govmdpi.com For a molecule like this compound, MD simulations could be used to understand its conformational flexibility, solvation, and interactions with other molecules.

In a typical MD simulation, the molecule is placed in a simulation box filled with a chosen solvent (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. ajchem-a.com Analysis of these trajectories can reveal important information about the molecule's behavior. For instance, the stability of different conformers (e.g., different rotational positions of the phenyl ring) can be assessed by monitoring the dihedral angle distribution over the simulation time.

Furthermore, MD simulations can be used to calculate properties such as the radial distribution function (RDF) between the solute and solvent molecules, which provides information about the solvation shell structure. mdpi.com For this compound, RDFs could be calculated for the interactions of water molecules with the nitrogen and oxygen atoms of the oxazole ring, as well as with the chloro and fluoro substituents on the phenyl ring.

Frontier Molecular Orbital Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. nih.govwikipedia.org The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electrophilic and nucleophilic character. nih.govrsc.org

For oxazole and its derivatives, the HOMO is typically located on the C=C double bond, making this site susceptible to electrophilic attack. nih.gov The LUMO, on the other hand, is often distributed over the N=C-O fragment, indicating that this region is prone to nucleophilic attack. nih.gov The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap generally implies higher stability. nih.gov

Computational studies on substituted oxazoles have shown that the nature and position of substituents can significantly influence the energies of the frontier orbitals and thus the reactivity of the molecule. rsc.orgsemanticscholar.org For this compound, the electron-withdrawing chloro and fluoro groups are expected to lower the energies of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap and the distribution of these orbitals could be determined through DFT calculations. These calculations would also provide other reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies and Related Parameters for Oxazole

| Parameter | Value (eV) |

| E(HOMO) | -6.89 |

| E(LUMO) | -0.65 |

| Energy Gap (ΔE) | 6.24 |

| Electronegativity (χ) | 3.77 |

| Chemical Hardness (η) | 3.12 |

Data adapted from a DFT study on oxazole. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their physicochemical properties. researchgate.netresearchgate.net While QSPR studies are common for predicting biological activity, they can also be applied to non-biological attributes such as boiling point, melting point, and solubility.

For heterocyclic compounds like triazole derivatives, QSPR models have been developed to predict properties like lipophilicity (logP) using topological indices and other molecular descriptors. researchgate.netresearchgate.net These models typically employ multiple linear regression (MLR) or more advanced machine learning algorithms to establish the relationship between the descriptors and the property of interest.

For this compound and related oxazole derivatives, a QSPR study could be undertaken to predict various non-biological properties. This would involve calculating a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) for a series of oxazoles with known experimental property data. Statistical methods would then be used to build a predictive model. Such a model could then be used to estimate the properties of new, unsynthesized oxazole derivatives. However, at present, there is a limited number of published QSPR studies focusing specifically on the non-biological attributes of oxazole derivatives.

Derivatization and Analogue Synthesis of 5 2 Chloro 6 Fluorophenyl Oxazole

Design Principles for Structural Analogues Based on Oxazole (B20620) Core Modifications

One key design principle involves the introduction of various substituents at the C2 and C4 positions of the oxazole ring. For instance, in a series of 2,4-disubstituted-oxazole derivatives, the introduction of different groups led to compounds with varying biological activities, highlighting the importance of exploring the chemical space around the oxazole core. libretexts.org The choice of substituents is often guided by the desire to modulate properties such as lipophilicity, electronic character, and steric bulk, which in turn can affect binding affinity to biological targets or the photophysical properties of the material.

Another design strategy focuses on the bioisosteric replacement of the oxazole ring itself. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For example, thiazole (B1198619) and oxadiazole rings can be considered bioisosteres of the oxazole ring. researchgate.netnih.gov The synthesis of analogues where the oxazole is replaced by a thiazole, for instance, can lead to compounds with altered metabolic stability or different interaction profiles with biological targets. researchgate.net

The table below summarizes key design principles for modifying the oxazole core and the expected impact of these modifications.

| Design Principle | Position of Modification | Potential Impact |

| Introduction of Substituents | C2, C4 | Modulation of lipophilicity, electronic properties, steric hindrance, and biological activity. |

| Bioisosteric Replacement | Oxazole Ring | Altered metabolic stability, modified binding interactions, and different photophysical properties. |

| Conformational Restriction | Oxazole Ring and Substituents | Increased binding affinity and selectivity by reducing conformational flexibility. |

Systematic exploration of these design principles allows for the rational design of novel analogues of 5-(2-chloro-6-fluorophenyl)oxazole with tailored properties for specific applications.

Strategies for Functional Group Interconversion on the Phenyl Moiety

The 2-chloro-6-fluorophenyl moiety of this compound offers a rich platform for functional group interconversion, enabling the synthesis of a wide array of analogues with diverse properties. The presence of two different halogen atoms, chlorine and fluorine, at ortho positions to the oxazole ring provides opportunities for selective chemical transformations.

One of the primary strategies for modifying the phenyl ring is through nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the oxazole ring and the presence of halogens activate the phenyl ring towards attack by nucleophiles. researchgate.net While fluorine is generally a better leaving group than chlorine in SNAr reactions, the specific reaction conditions, including the nature of the nucleophile and the solvent, can influence the regioselectivity of the substitution. researchgate.net For instance, reaction with strong nucleophiles like alkoxides or amines could potentially lead to the selective replacement of the fluorine atom.

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the functionalization of the phenyl ring. Reactions such as the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are widely used to form carbon-carbon bonds. libretexts.orgyonedalabs.com The chloro and fluoro substituents on the phenyl ring can both potentially participate in such reactions, although the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides. researchgate.net The use of specialized phosphine (B1218219) ligands can facilitate the coupling of aryl chlorides. researchgate.net This approach allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the phenyl ring, significantly expanding the chemical diversity of the analogues.

The following table outlines some key strategies for functional group interconversion on the phenyl moiety of this compound.

| Reaction Type | Reagents and Conditions | Potential Modifications |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., alkoxides, amines), aprotic polar solvents | Replacement of fluorine or chlorine with O- or N-based functional groups. |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh3)4), Base | Introduction of aryl or heteroaryl groups at the position of the halogen. |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand, Base | Formation of C-N bonds by coupling with primary or secondary amines. |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Introduction of alkynyl groups. |

| Heck Reaction | Alkenes, Palladium catalyst, Base | Introduction of vinyl groups. |

Through the judicious application of these synthetic strategies, the 2-chloro-6-fluorophenyl group can be systematically modified to fine-tune the electronic and steric properties of the molecule, leading to the discovery of new compounds with enhanced performance characteristics.

Synthesis of Heterocyclic Ring-Fused Systems Incorporating this compound

The this compound scaffold can serve as a versatile building block for the construction of more complex, fused heterocyclic systems. These larger, often rigid, structures are of significant interest in drug discovery and materials science due to their unique conformational properties and extended π-systems.

One prominent strategy for constructing fused rings is through annulation reactions , where a new ring is formed onto an existing one. For instance, the synthesis of oxazolo[5,4-b]pyridines can be achieved from appropriately substituted 5-aminooxazoles. researchgate.netresearchgate.netbuketov.edu.kz By introducing an amino group at a suitable position on the this compound core, subsequent cyclization reactions with appropriate reagents can lead to the formation of a fused pyridine (B92270) ring.

Cycloaddition reactions , particularly the Diels-Alder reaction, offer another powerful approach for the synthesis of fused systems. Oxazoles can act as dienes in [4+2] cycloaddition reactions with various dienophiles, such as alkenes or alkynes. researchgate.netnih.gov The initial cycloadducts can then undergo further transformations, such as elimination or rearrangement, to yield stable aromatic fused rings. The reactivity of the oxazole ring as a diene can be influenced by the substituents present on the ring.

The table below summarizes some synthetic approaches for creating fused heterocyclic systems from this compound.

| Reaction Type | Key Intermediate | Resulting Fused System |

| Annulation | 5-Amino-4-substituted-oxazole | Oxazolo[5,4-b]pyridine |

| Diels-Alder Cycloaddition | This compound as diene | Fused pyridines or other six-membered heterocycles |

| Intramolecular Cyclization | Oxazole with a reactive side chain | Bicyclic or polycyclic systems containing the oxazole ring |

The development of synthetic routes to these fused systems is crucial for exploring new areas of chemical space and for creating novel molecules with potentially enhanced biological or material properties.

Polymerization and Oligomerization Involving this compound Units

The incorporation of the this compound moiety into polymers and oligomers can lead to materials with unique thermal, electronic, and photophysical properties. The rigid, aromatic nature of the oxazole ring and the presence of the halogenated phenyl group can impart desirable characteristics such as high thermal stability and specific electronic functionalities.

Several polymerization techniques can be envisioned for utilizing this compound as a monomeric unit. Polycondensation reactions , where monomers with two or more reactive functional groups join together with the elimination of a small molecule like water, are a common approach. For this to be applicable, the this compound monomer would need to be appropriately functionalized with two reactive groups, for example, by introducing a second reactive site on the phenyl ring or a functional group on the oxazole ring.

Cross-coupling polymerization methods, such as Suzuki polycondensation or Yamamoto polymerization, are particularly well-suited for creating conjugated polymers. These methods typically involve the palladium-catalyzed coupling of dihaloaromatic compounds with diboronic acids (Suzuki) or the nickel-catalyzed coupling of dihaloaromatic compounds (Yamamoto). By synthesizing a dihalogenated derivative of this compound, it could serve as a monomer in these polymerization reactions to produce poly(arylene-oxazole)s.

Another approach involves the synthesis of poly(p-phenylenevinylene) (PPV) derivatives containing the this compound unit as a pendant group. researchgate.netnih.govresearchgate.netrsc.orgnih.gov This can be achieved by synthesizing a monomer that contains both a polymerizable group (e.g., a vinyl group) and the oxazole moiety, followed by polymerization. The resulting polymers would have a PPV backbone with the oxazole units attached as side chains, which can influence the polymer's solubility, processability, and electronic properties.

The table below outlines potential polymerization strategies involving this compound units.

| Polymerization Method | Monomer Requirement | Potential Polymer Structure |

| Polycondensation | Difunctionalized this compound | Polyesters, polyamides, etc., containing the oxazole unit in the backbone. |

| Suzuki Polycondensation | Dihalo-5-(2-chloro-6-fluorophenyl)oxazole and a diboronic acid | Conjugated polymer with alternating aryl and oxazole units. |

| Yamamoto Polymerization | Dihalo-5-(2-chloro-6-fluorophenyl)oxazole | Conjugated polymer with repeating aryloxazole units. |

| Pendant Group Polymerization | Monomer with a polymerizable group and the oxazole unit | Polymer backbone (e.g., PPV) with pendant this compound units. |

The exploration of these polymerization and oligomerization strategies is a promising avenue for the development of novel materials with tailored properties for applications in electronics, photonics, and other advanced technologies.

Exploration of Non Biological Applications and Material Science Relevance of 5 2 Chloro 6 Fluorophenyl Oxazole

Applications in Organic Electronic Materials (e.g., OLEDs, OFETs)

The oxazole (B20620) ring is a well-established component in the design of organic electronic materials due to its electron-deficient nature, which can facilitate electron transport. This property is crucial for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). While there is no specific research detailing the use of 5-(2-chloro-6-fluorophenyl)oxazole in this context, the electronic properties of the 2-chloro-6-fluorophenyl group could further enhance its suitability. The presence of electron-withdrawing fluorine and chlorine atoms can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a key consideration in the design of n-type (electron-transporting) materials for organic electronics. The strategic placement of these halogens can also influence the molecular packing in the solid state, a critical factor for charge mobility in OFETs.

Role as a Ligand in Organometallic Chemistry and Catalysis

Oxazole derivatives are known to act as ligands in organometallic chemistry, where the nitrogen atom of the oxazole ring can coordinate with a metal center. This coordination is fundamental to the development of catalysts for a variety of organic transformations. For instance, chiral oxazoline (B21484) ligands are widely used in asymmetric catalysis. Although this compound is not chiral, the nitrogen atom could still participate in forming catalytic species. Furthermore, the halogenated phenyl ring offers a site for oxidative addition in cross-coupling reactions, a cornerstone of modern synthetic chemistry. The chlorine and fluorine substituents can modulate the electronic properties of the ligand, thereby influencing the reactivity and selectivity of the metallic catalyst. Research on related dihalo-substituted heterocyclic compounds has shown that the specific halogen can dictate the site of metal-catalyzed cross-coupling reactions, suggesting that this compound could be a tunable ligand.

Utilization as a Building Block in Advanced Functional Materials (e.g., corrosion inhibitors)

Azole compounds, a class that includes oxazoles, have been investigated as effective corrosion inhibitors for various metals and alloys. Their inhibitory action is generally attributed to the ability of the heteroatoms (nitrogen and oxygen in the case of oxazole) to adsorb onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. This adsorption can be either physisorption (electrostatic interaction) or chemisorption (covalent bond formation).

While studies on this compound as a corrosion inhibitor are not available, research on other azole derivatives provides a strong indication of its potential in this area. For example, various oxazole derivatives have been shown to be good corrosion inhibitors for stainless steel. researchgate.net The presence of the aromatic ring and heteroatoms in this compound are key features for effective surface adsorption. The chloro and fluoro substituents could further enhance this property through their electronic effects.

| Compound Type | Inhibition Mechanism | Potential Application |

| Oxazole Derivatives | Adsorption on metal surfaces via heteroatoms | Corrosion inhibition for stainless steel researchgate.net |

| Azole Compounds | Formation of a protective film | General corrosion inhibition for various metals |

Potential in Agrochemical and Industrial Intermediate Synthesis

The oxazole ring is a structural motif found in a number of biologically active compounds, including some agrochemicals. The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The halogen atoms on the phenyl ring serve as reactive handles for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in building molecular complexity. rsc.orgnih.gov

Furthermore, the oxazole ring itself can participate in cycloaddition reactions, providing a pathway to novel heterocyclic systems. acs.org The van Leusen oxazole synthesis is a classic method for forming the oxazole ring, and derivatives of this type can be further functionalized. nih.gov The combination of a reactive oxazole core and a di-halogenated phenyl ring makes this compound a versatile building block for creating libraries of compounds for screening in agrochemical and other industrial applications.

| Reaction Type | Utility of this compound |

| Suzuki-Miyaura Coupling | The chloro and fluoro groups on the phenyl ring can act as sites for carbon-carbon bond formation. rsc.orgnih.gov |

| Cycloaddition Reactions | The oxazole ring can react to form more complex heterocyclic structures. acs.org |

Applications in Chemical Sensors and Probes

The development of chemical sensors and probes is a rapidly growing field, and fluorescent organic molecules play a pivotal role. Oxazole-containing compounds can exhibit fluorescence, and the emission properties can be sensitive to the surrounding chemical environment. This sensitivity can be harnessed to detect specific ions or molecules. For instance, a Schiff base derived from a 5-(thiophen-2-yl)oxazole has been developed as a fluorescent sensor for indium and ferric ions. researchgate.net

While there is no direct evidence of this compound being used as a chemical sensor, its constituent parts suggest potential. The oxazole ring can serve as the core fluorophore, and the 2-chloro-6-fluorophenyl substituent can modulate its electronic and photophysical properties. By incorporating appropriate recognition moieties, it is conceivable that derivatives of this compound could be designed to act as selective chemosensors.

Methodological Advances in the Analysis and Purification of 5 2 Chloro 6 Fluorophenyl Oxazole

Development of Chiral Separation Techniques for Enantiomeric Resolution

The enantiomeric resolution of chiral compounds is a critical step in pharmaceutical development and chemical synthesis. For a molecule like 5-(2-chloro-6-fluorophenyl)oxazole , which could potentially exist as enantiomers if a chiral center is introduced, separation would be essential. The primary methods for achieving this are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral molecules. bldpharm.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase. acs.orgrsc.org For structurally similar compounds, the choice of mobile phase, including the type and concentration of organic modifiers like alcohols in both normal-phase HPLC and SFC, can significantly impact the resolution and analysis time. bldpharm.com While no specific method for This compound is published, the development of a chiral separation method would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the potential enantiomers.

High-Throughput Screening Methodologies for Reaction Optimization and Product Analysis

High-throughput screening (HTS) is a powerful strategy for rapidly optimizing chemical reactions and analyzing products. In the context of synthesizing substituted oxazoles, HTS can be employed to screen various catalysts, solvents, temperatures, and reactant ratios to maximize yield and minimize impurities. nih.gov For instance, in the discovery of new cycloaddition reactions for oxazoles, HTS in a 96-well plate format has been used to test numerous combinations of reactants and photocatalysts under various conditions. nih.gov

For the analysis of these screening experiments, techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable, allowing for the rapid quantification of product formation and impurity profiling from a large number of samples. Furthermore, fluorescence-based assays and circular dichroism have been developed for high-throughput determination of product concentration and enantiomeric excess, respectively, in the synthesis of other heterocyclic and chiral compounds. nih.govcijournal.ru These methodologies provide a framework for the efficient development of a synthetic route for This compound .

Advanced Chromatographic Purity Assessment Techniques (e.g., 2D-LC, Supercritical Fluid Chromatography)

Ensuring the purity of chemical compounds is paramount. Advanced chromatographic techniques offer enhanced resolution and efficiency compared to conventional methods.

Two-Dimensional Liquid Chromatography (2D-LC) is a powerful technique for resolving complex mixtures and assessing the purity of a target compound. By combining two different chromatographic separations (dimensions) with orthogonal selectivities, co-eluting impurities that might be missed in a one-dimensional separation can be detected. For pharmaceutical intermediates, a common approach is to use reversed-phase separations in both dimensions but with different columns and/or mobile phase pH to achieve different selectivities.

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to HPLC for both analytical and preparative separations. nih.gov Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact. nih.gov It is highly effective for the purification of a wide range of small molecules and is particularly well-suited for chiral separations, often providing superior resolution and speed compared to HPLC. nih.gov For a compound like This compound , SFC would be a valuable tool for both final purification and purity assessment.

Table 1: Comparison of Advanced Chromatographic Techniques

| Feature | Two-Dimensional Liquid Chromatography (2D-LC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Principle | Two independent separation steps with different selectivities are coupled online. | Uses a supercritical fluid (typically CO2) as the main component of the mobile phase. |

| Primary Application | High-resolution separation of complex mixtures and peak purity analysis. | Fast analytical and preparative separations, especially for chiral compounds. |

| Advantages | Significantly increased peak capacity and resolution of co-eluting impurities. | Faster separations, reduced organic solvent usage, lower cost, and easier sample recovery. nih.gov |

| Common Use Case | Purity assessment of complex pharmaceutical peptides and intermediates. | Chiral and achiral purification in drug discovery and development. nih.gov |

In-Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

Process Analytical Technology (PAT) utilizes in-situ monitoring to gain a real-time understanding of chemical reactions. This allows for improved control over reaction parameters, leading to better yield, purity, and safety. For the synthesis of oxazole (B20620) derivatives, various spectroscopic techniques can be employed for real-time monitoring.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational bands. These techniques are non-invasive and can be implemented using immersion probes.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with flow-through cells, can provide detailed structural information on the species present in the reaction mixture over time. This is invaluable for identifying transient intermediates and understanding reaction mechanisms. While specific applications to This compound are not documented, the synthesis of other oxazole derivatives has been studied using spectroscopic methods to characterize intermediates and final products. The application of these in-situ techniques would be a rational approach to developing a robust and well-understood synthesis for This compound .

Future Research Directions and Emerging Trends for 5 2 Chloro 6 Fluorophenyl Oxazole Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The "design-make-test-analyze" cycle in medicinal and materials chemistry is increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). taylorandfrancis.com For a specific target like 5-(2-chloro-6-fluorophenyl)oxazole, these computational tools offer significant potential to overcome synthetic challenges and explore its chemical space more efficiently.

Future research will likely leverage AI and ML to:

Predict Reaction Outcomes and Yields: Forward-synthesis prediction models can assess the feasibility of a proposed reaction, predicting the likely products and their yields before any lab work is initiated. taylorandfrancis.comacs.org For instance, ML models trained on large datasets of known reactions could predict the success rate of various coupling methods to synthesize the target compound. acs.org Supervised ML approaches have already been used to predict reaction yields for C2-carboxylated 1,3-azoles, a class of compounds that includes oxazoles. irjweb.com

Optimize Reaction Conditions: AI algorithms can analyze vast parameter spaces (e.g., catalyst, solvent, temperature, concentration) to recommend optimal conditions for synthesizing this compound, aiming for higher purity, increased yield, and reduced reaction times. acs.org

Plan Novel Synthetic Routes: Retrosynthesis software, powered by deep learning, can propose multiple synthetic pathways to a target molecule. acs.org This is particularly valuable for complex molecules where traditional synthetic planning can be time-consuming. By training these models on diverse and high-quality reaction data, including rare reaction classes, their ability to generate novel and effective routes is significantly enhanced. acs.org

Table 1: Application of AI/ML in the Synthesis of Oxazole (B20620) Derivatives

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Forward Prediction | Predicts the product(s) of a reaction given the starting materials and reagents. taylorandfrancis.com | Validates potential synthetic steps and identifies likely side products, saving time and resources. |

| Retrosynthesis Planning | Deconstructs a target molecule into simpler, commercially available precursors to suggest synthetic routes. acs.org | Proposes novel and efficient pathways for synthesis, potentially uncovering more cost-effective or higher-yielding methods. |

| Yield Prediction | Uses ML models to forecast the expected yield of a reaction based on its components and conditions. irjweb.com | Allows researchers to prioritize high-yielding reactions and optimize conditions for maximum output. |

| Condition Recommendation | Suggests optimal reaction conditions (catalyst, solvent, temperature) for a desired transformation. taylorandfrancis.comacs.org | Accelerates the optimization process, reducing the need for extensive experimental screening. |

Sustainable and Biocatalytic Approaches for Enhanced Synthesis

The chemical industry's shift towards "green chemistry" emphasizes the development of environmentally benign and energy-efficient synthetic methods. tandfonline.com The synthesis of this compound and its analogs is an area ripe for the application of these principles.

Future research will likely focus on:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various oxazole and oxadiazole derivatives. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. It is considered an eco-friendly process due to its energy efficiency. nih.gov

Use of Greener Solvents: The development of syntheses that utilize water or ionic liquids is a key goal of green chemistry. Ionic liquids, in particular, are attractive because they can often be recycled and reused multiple times without a significant loss in product yield, making the process more economical and sustainable. organic-chemistry.org

Biocatalysis: Although less explored for oxazoles specifically, the use of enzymes (biocatalysts) for chemical transformations represents a major frontier in green synthesis. Future work could involve screening for or engineering enzymes capable of catalyzing key steps in the formation of the oxazole ring or in the functionalization of the molecule, operating under mild, aqueous conditions.

Exploration of Novel Reactivity Pathways and Unprecedented Transformations

While the oxazole ring is a staple in many bioactive molecules, research into its reactivity continues to uncover new transformations, enabling the creation of novel molecular architectures. numberanalytics.com The electronic properties of this compound, influenced by the halogenated phenyl group, make it an interesting substrate for exploring these reactions.

Emerging areas of investigation include:

Dearomative Cycloadditions: Recent studies have shown that oxazoles can participate in energy transfer-catalyzed dearomative cycloadditions with alkenes to form complex bicyclic scaffolds. ontosight.ai Investigating the participation of this compound in such reactions could yield novel, three-dimensional structures with potential biological activity.

Regioselective C-H Functionalization: Direct arylation methods that allow for precise functionalization at the C2 or C5 positions of the oxazole ring have been developed. ontosight.ai Applying these methods to the unsubstituted C2 and C4 positions of the target molecule would provide a direct route to more complex derivatives.

Ring-Opening Reactions: The oxazole ring can serve as a synthetic intermediate that undergoes ring-opening and recyclization to form other heterocyclic systems. acs.org For example, silver-catalyzed intramolecular cyclization followed by oxazole ring-opening has been used to synthesize isoquinolones. acs.org Exploring such pathways could transform this compound into a variety of other valuable scaffolds.

Photochemical Transformations: Oxazole rings can undergo photolysis to form oxidation products or rearrange into other isomers, offering a method to access unique chemical structures under specific light conditions.